N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound that belongs to the class of oxalamides This compound features a piperidine ring, a pyridine ring, and a benzyl group with a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a series of reactions starting from commercially available precursors.
Introduction of the Benzyl Group: The benzyl group with a methylthio substituent can be introduced via nucleophilic substitution reactions.
Coupling with Pyridine: The pyridine ring is then coupled with the piperidine intermediate using suitable coupling reagents.
Formation of the Oxalamide Linkage: Finally, the oxalamide linkage is formed through the reaction of the intermediate with oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxalamide linkage or the aromatic rings, potentially leading to the formation of amines or reduced aromatic systems.
Substitution: The benzyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, nucleophiles such as amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while reduction of the oxalamide linkage may produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-2-yl)oxalamide: Similar structure with a pyridin-2-yl group instead of pyridin-3-yl.
N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-4-yl)oxalamide: Similar structure with a pyridin-4-yl group instead of pyridin-3-yl.
Uniqueness
The uniqueness of N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-28-19-7-3-2-5-17(19)15-25-11-8-16(9-12-25)13-23-20(26)21(27)24-18-6-4-10-22-14-18/h2-7,10,14,16H,8-9,11-13,15H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAJKUSGBVABMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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